molecular formula C7H16O4 B14399051 2-(3,3-Dimethoxypropoxy)ethan-1-ol CAS No. 89769-24-4

2-(3,3-Dimethoxypropoxy)ethan-1-ol

Cat. No.: B14399051
CAS No.: 89769-24-4
M. Wt: 164.20 g/mol
InChI Key: UPIWYVRPMYDXRS-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxypropoxy)ethan-1-ol is an organic compound with the molecular formula C7H16O4 It belongs to the class of alcohols and is characterized by the presence of a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3,3-dimethoxypropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethoxypropoxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxypropyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the use of 3,3-dimethoxypropyl bromide and ethylene glycol under similar conditions. The choice of halide (chloride or bromide) can influence the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethoxypropoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form ethers or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Ethers, alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2-(3,3-Dimethoxypropoxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethoxypropoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxypropoxy)ethan-1-ol: Similar structure but with one less methoxy group.

    2-(3,4-Dimethoxyphenyl)ethanol: Contains a phenyl ring with two methoxy groups.

Uniqueness

2-(3,3-Dimethoxypropoxy)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups on the propoxy chain enhances its solubility and reactivity compared to similar compounds with fewer methoxy groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89769-24-4

Molecular Formula

C7H16O4

Molecular Weight

164.20 g/mol

IUPAC Name

2-(3,3-dimethoxypropoxy)ethanol

InChI

InChI=1S/C7H16O4/c1-9-7(10-2)3-5-11-6-4-8/h7-8H,3-6H2,1-2H3

InChI Key

UPIWYVRPMYDXRS-UHFFFAOYSA-N

Canonical SMILES

COC(CCOCCO)OC

Origin of Product

United States

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